molecular formula C11H11NO5S B13728057 4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione

4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione

Cat. No.: B13728057
M. Wt: 269.28 g/mol
InChI Key: LQYCCJJARCQYKJ-UHFFFAOYSA-N
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Description

4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their unique chemical structure and significant biological activities, particularly as antibiotics. This compound features an oxazolidine-2,5-dione core with a 4-(methylsulfonyl)benzyl substituent, which imparts specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of amino alcohols with carbon dioxide or carbonates. For instance, the reaction of 4-(methylsulfonyl)benzylamine with ethyl chloroformate in the presence of a base can yield the desired oxazolidinone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the oxazolidinone ring or the benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents or nucleophiles like amines and thiols can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets. In the context of its antibiotic properties, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex . This unique mechanism of action distinguishes it from other antibiotics and reduces the likelihood of cross-resistance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its methylsulfonyl group enhances its solubility and reactivity, making it a versatile compound in various applications.

Properties

Molecular Formula

C11H11NO5S

Molecular Weight

269.28 g/mol

IUPAC Name

4-[(4-methylsulfonylphenyl)methyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C11H11NO5S/c1-18(15,16)8-4-2-7(3-5-8)6-9-10(13)17-11(14)12-9/h2-5,9H,6H2,1H3,(H,12,14)

InChI Key

LQYCCJJARCQYKJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC2C(=O)OC(=O)N2

Origin of Product

United States

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